molecular formula C8H10BrNO3S B13980307 N-(5-bromo-2-methoxyphenyl)methanesulfonamide

N-(5-bromo-2-methoxyphenyl)methanesulfonamide

Cat. No.: B13980307
M. Wt: 280.14 g/mol
InChI Key: LSFHPKHSTQDABW-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is a high-purity chemical compound supplied for life science research and development. With the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol, this powder is characterized by its bromo- and methoxy-substituted phenyl ring linked to a methanesulfonamide group . This compound is of significant interest in medicinal chemistry, particularly in the search for novel antitumor agents. Although specific bioactivity data for this exact molecule is limited, it shares a core structural motif with a class of benzenesulphonamides that have demonstrated potent antiproliferative effects. Research on highly similar analogues, specifically those featuring a 5-bromo-2-methoxyaniline moiety, has shown that these compounds act as effective antimitotic agents by inhibiting tubulin polymerization . Tubulin is a well-established target in cancer therapy, and inhibitors prevent cell division by disrupting microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis . These bromo-methoxy sulphonamide analogues have shown sub-micromolar to nanomolar cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and MCF7, and are confirmed to bind to the colchicine site of tubulin . The presence of the bromine atom on the phenyl ring is a key feature explored in "bromo-scans" to optimize hydrophobic and halogen-bonding interactions with the biological target, thereby enhancing potency . Researchers can investigate this compound as a promising scaffold for developing new tubulin-targeting therapies. It is typically packaged under inert conditions to ensure stability. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

LSFHPKHSTQDABW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 5-Bromo-2-methoxyphenol

The synthesis of this compound typically begins with the preparation of 5-bromo-2-methoxyphenol, which serves as a critical intermediate. According to a patented method, this intermediate is synthesized through a three-step process starting from o-methoxyphenol (also known as hydroxyanisole):

  • Acetylation of the Phenolic Hydroxyl Group:
    The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis at 100 °C for 6 hours. This step prevents unwanted reactions during bromination.

  • Bromination:
    The acetylated intermediate undergoes bromination with bromine in the presence of iron powder as a catalyst at 70–80 °C for 5 hours. This introduces the bromine atom at the 5-position of the aromatic ring.

  • Deacetylation:
    Finally, the acetyl protecting group is removed by treatment with 10% sodium bicarbonate aqueous solution at 80 °C, yielding 5-bromo-2-methoxyphenol as the product.

Table 1: Reaction Conditions for 5-Bromo-2-methoxyphenol Synthesis

Step Reagents/Conditions Temperature (°C) Time Yield/Notes
Acetylation Acetic anhydride, sulfuric acid catalyst 100 6 hours Formation of acetyl-protected phenol
Bromination Bromine, iron powder catalyst 70–80 5 hours Bromination at 5-position
Deacetylation 10% NaHCO3 aqueous solution 80 Not specified Removal of acetyl group

This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for scale-up in pharmaceutical manufacturing.

Alternative Synthetic Routes and Innovations

Other synthetic approaches focus on direct substitution reactions on pyrimidine or phenyl rings bearing bromine and methoxy substituents, followed by sulfonamide formation. For example, a one-step reaction method for 5-bromo-2-substituted pyrimidine compounds using 2-bromomalonaldehyde and amidine compounds has been reported, which simplifies the preparation and reduces cost. Although this method is more specific to pyrimidine derivatives, it highlights advances in brominated aromatic compound synthesis that could be adapted for this compound.

Spectral and Purity Data

Supporting information from peer-reviewed literature confirms the identity and purity of methanesulfonamide derivatives through:

These data ensure the reliability of the synthetic methods and the quality of the final compounds.

Summary Table of Preparation Methods

Preparation Stage Key Reagents and Conditions Remarks Source Reference
Acetylation of o-methoxyphenol Acetic anhydride, sulfuric acid catalyst, 100 °C Protects phenolic OH group
Bromination of acetylated phenol Bromine, iron powder catalyst, 70–80 °C Introduces bromine at 5-position
Deacetylation 10% NaHCO3 aqueous solution, 80 °C Removes acetyl group to yield bromophenol
Sulfonamide formation Methanesulfonyl chloride, base (e.g., triethylamine), solvent (DCM) Forms methanesulfonamide on aromatic amine
Alternative pyrimidine coupling 2-bromomalonaldehyde, amidine compounds, one-step reaction Efficient synthesis of brominated pyrimidine derivatives

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can undergo reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural analogs with halogen or alkyl substitutions on the phenyl ring exhibit distinct physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(5-Bromo-2-methoxyphenyl)methanesulfonamide 5-Br, 2-OMe C₉H₁₂BrNO₃S 294.17 Antimicrobial potential (inferred)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OMe C₁₃H₁₂ClNO₃S 297.75 Anti-malarial, herbicidal activities
N-(4-Fluorophenyl)methanesulfonamide 4-F C₇H₈FNO₂S 189.21 Structural simplicity, crystallinity
N-(2,5-Dichlorophenyl)methanesulfonamide 2,5-Cl₂ C₇H₇Cl₂NO₂S 240.11 Enhanced lipophilicity

Key Observations :

  • Bromine vs.
  • Methoxy Group : The 2-methoxy group enhances solubility and may participate in hydrogen bonding, a feature shared with N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Sulfonamide Group Modifications

The nature of the sulfonamide group (methane- vs. benzene-sulfonamide) impacts electronic and steric properties:

Compound Name Sulfonamide Type Biological Activity References
This compound Methanesulfonamide Antimicrobial (presumed)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Anti-malarial, herbicidal
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide Methanesulfonamide Antitumor (Phase I clinical activity)

Key Observations :

  • Benzenesulfonamide : The aromatic ring in benzenesulfonamide derivatives may enhance π-π interactions in enzyme binding pockets, as seen in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Biological Activity

N-(5-bromo-2-methoxyphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group attached to an aromatic ring. The specific structural modifications, including the bromo and methoxy groups, are crucial for its biological activity.

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxyphenyl amine with a suitable sulfonyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that compounds with similar structures show nanomolar antiproliferative potency, particularly against human tumor cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and MCF7 (breast cancer) .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa<0.1Tubulin inhibition
HT-29<0.5Tubulin inhibition
MCF7<0.05Tubulin inhibition

The primary mechanism by which this compound exerts its effects is through the disruption of microtubule dynamics. This compound has been shown to inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .

Co-treatment experiments with verapamil, a known multidrug resistance (MDR) inhibitor, suggest that this compound does not act as a substrate for MDR pumps, enhancing its potential as an effective anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Microtubule Disruption : A study demonstrated that treatment with this compound led to severe disruption of the microtubule network in cancer cells, confirming its role as a tubulin-targeting agent. Immunofluorescence assays revealed significant alterations in microtubule organization post-treatment .
  • Cell Cycle Analysis : Flow cytometry was employed to assess the effects on the cell cycle, revealing a pronounced G2/M arrest followed by apoptosis in treated cells. This indicates that the compound effectively halts cell proliferation by interfering with critical mitotic processes .
  • Autophagy Induction : In addition to its antiproliferative effects, this compound has been associated with increased autophagy responses upon treatment, suggesting a multifaceted mechanism of action that may enhance its therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-bromo-2-methoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves the reaction of 5-bromo-2-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., sodium carbonate or triethylamine) to neutralize HCl byproducts. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) or aqueous-organic biphasic systems.
  • Temperature : Room temperature or slight heating (25–40°C) to drive the reaction to completion.
  • Purification : Recrystallization from methanol or ethanol yields high-purity crystals (71% yield reported for analogous sulfonamides) .
    Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
BaseSodium carbonate (10% aq.)Minimizes side reactions
Reaction Time1.5–2 hoursEnsures complete conversion
Purification MethodMethanol recrystallizationRemoves unreacted substrates

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation of methanol or ethanol solutions.
  • Data Collection : Use a diffractometer (e.g., Oxford Diffraction) at 296 K.
  • Refinement : Employ SHELX suite (SHELXS-97 for structure solution, SHELXL-97 for refinement). The R factor should ideally be <0.05 for high confidence .
    Key Metrics :
  • Bond Lengths : C–S (~1.76 Å), S–O (~1.43 Å).
  • Torsional Angles : Methoxy and sulfonamide groups may exhibit deviations from coplanarity (~8–10°) .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of this compound compared to chloro or nitro analogs?

Methodological Answer: The bromine atom’s electron-withdrawing effect decreases electron density on the aromatic ring, altering:

  • Reactivity : Enhanced electrophilic substitution at the para position relative to the sulfonamide group.
  • Spectroscopic Signatures : UV-Vis absorption shifts due to conjugation changes (e.g., λmax differences of 10–15 nm vs. chloro analogs) .
    Computational Validation :
  • DFT Calculations : Use B3LYP/6-311++G(d,p) to compare frontier molecular orbitals (HOMO-LUMO gaps). Bromine reduces the gap by ~0.3 eV compared to chlorine .

Q. What density functional theory (DFT) functionals are most reliable for predicting the thermochemical and spectroscopic properties of this compound?

Methodological Answer:

  • Thermochemistry : Hybrid functionals like B3LYP or M06-2X are recommended for accurate atomization energies (average deviation <3 kcal/mol) .
  • Spectroscopy : CAM-B3LYP or ωB97XD for UV-Vis and IR spectra, as they account for charge-transfer transitions and dispersion forces .
    Validation Protocol :

Optimize geometry at B3LYP/6-31G(d).

Compute vibrational frequencies to confirm no imaginary modes.

Compare calculated vs. experimental NMR/IR peaks (RMSD <5 cm⁻¹ for IR) .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, aromatase).
  • Assay Design :
    • In Vitro Inhibition : Use fluorescence-based assays (e.g., quenching of dansylamide bound to carbonic anhydrase).
    • Docking Studies : AutoDock Vina or Schrödinger Suite for preliminary binding affinity predictions (∆G < -8 kcal/mol suggests strong binding) .
  • Metabolite Tracking : LC-MS/MS to identify metabolites from oxidative or hydrolytic pathways (e.g., demethylation at the methoxy group) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic conformational changes?

Methodological Answer:

  • Variable-Temperature NMR : Conduct experiments at 298–323 K to observe coalescence of split peaks, indicating rotational barriers (e.g., sulfonamide N–S bond rotation).
  • DFT-MD Simulations : Perform molecular dynamics simulations (B3LYP-D3/def2-TZVP) to map energy barriers for conformational interconversion .
    Case Study :
    For N-(2-methylphenyl)methanesulfonamide, VT-NMR revealed a 12 kcal/mol barrier for aryl ring rotation, explaining doublet splitting in room-temperature spectra .

Q. How do solvent and pH conditions affect the stability and degradation pathways of this sulfonamide?

Methodological Answer:

  • Stability Studies : Use accelerated degradation tests (40°C, 75% RH) with HPLC monitoring.
    • Acidic Conditions : Hydrolysis of the sulfonamide group to yield sulfonic acid and aniline derivatives.
    • Basic Conditions : Demethylation of the methoxy group predominates .
      Data Table :
Condition (pH)Major Degradation PathwayHalf-Life (25°C)
1.0 (HCl)Sulfonamide hydrolysis48 hours
7.4 (Buffer)No significant degradation>30 days
13.0 (NaOH)Methoxy demethylation12 hours

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